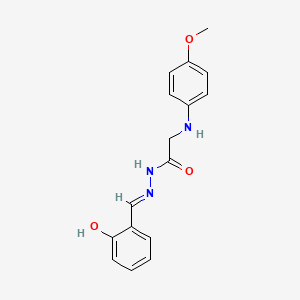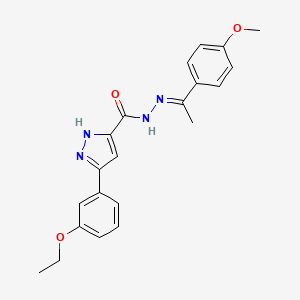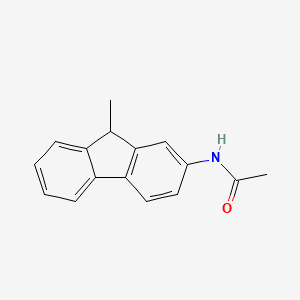
N'-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(4-methoxyanilino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for diseases due to its biological activities.
Industry: May be used in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N’-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects. The exact molecular pathways would depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-Hydroxybenzylidene)acetohydrazide
- 2-(4-Methoxyanilino)acetohydrazide
- Benzylideneacetohydrazide derivatives
Uniqueness
N’-(2-Hydroxybenzylidene)-2-(4-methoxyanilino)acetohydrazide is unique due to the presence of both hydroxy and methoxy functional groups, which may contribute to its distinct biological activities and chemical reactivity compared to other hydrazone derivatives.
Propriétés
Numéro CAS |
107057-05-6 |
|---|---|
Formule moléculaire |
C16H17N3O3 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methoxyanilino)acetamide |
InChI |
InChI=1S/C16H17N3O3/c1-22-14-8-6-13(7-9-14)17-11-16(21)19-18-10-12-4-2-3-5-15(12)20/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10+ |
Clé InChI |
BGUUCVBIZONQAD-VCHYOVAHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2O |
SMILES canonique |
COC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-3-methyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11971776.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971792.png)




![Benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11971817.png)
![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11971818.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11971826.png)


![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971841.png)

